4-(Bromomethyl)-1-chloro-2-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHYVBHSCYXWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromomethyl 1 Chloro 2 Iodobenzene
Retrosynthetic Analysis and Key Disconnections for 4-(Bromomethyl)-1-chloro-2-iodobenzene
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the primary disconnections involve the carbon-halogen bonds, particularly the benzylic carbon-bromine bond, which is the most reactive site for many transformations.
The most logical disconnection is the C-Br bond of the bromomethyl group. This transformation, a reverse of benzylic bromination, points to 1-chloro-2-iodo-4-methylbenzene as the immediate precursor. This simplifies the problem to the regioselective synthesis of a tri-substituted toluene (B28343) derivative. Further disconnection of the aryl-halogen bonds (C-I and C-Cl) leads back to simpler aromatic starting materials, such as p-chlorotoluene.
| Pathway | Key Precursor | Key Transformation(s) | Strategic Considerations |
| Pathway A | 1-chloro-2-iodo-4-methylbenzene | Benzylic Bromination | This is the most direct route, relying on the selective bromination of the methyl group without affecting the aryl halides. |
| Pathway B | 4-chloro-3-iodotoluene | Not a direct precursor | Illustrates the importance of correct starting isomer; halogenation patterns are dictated by directing group effects. |
| Pathway C | p-Chlorotoluene | 1. Aromatic Iodination2. Benzylic Bromination | A plausible forward synthesis plan, leveraging the directing effects of the chloro and methyl groups to install the iodine correctly. |
This table provides a simplified overview of potential retrosynthetic pathways.
The term "orthogonal functionalization" refers to the selective reaction of one functional group in the presence of others that could potentially react under the same conditions. nih.goveur.nl In the context of this compound, the distinct reactivities of the three halogen atoms are a key strategic element.
Benzylic Bromide : The C(sp³)-Br bond is highly susceptible to nucleophilic substitution and radical reactions.
Aryl Iodide : The C(sp²)-I bond is the most reactive of the aryl halides in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Aryl Chloride : The C(sp²)-Cl bond is the least reactive of the three in typical cross-coupling reactions, often requiring specialized catalysts or harsher conditions for activation.
A successful synthesis must introduce these groups in an order that prevents undesired side reactions. Typically, the most reactive group, the bromomethyl moiety, is installed in the final step to avoid its premature reaction in earlier stages.
The introduction of the bromomethyl group is a critical step. Two primary strategies are considered: the bromination of a pre-existing methyl group or the direct introduction of a bromomethyl group onto the aromatic ring.
Benzylic Bromination : This is the most common and effective method. It involves the free-radical bromination of the corresponding toluene derivative (1-chloro-2-iodo-4-methylbenzene). Reagents like N-Bromosuccinimide (NBS), often with a radical initiator such as azobisisobutyronitrile (AIBN) or light, are used to selectively brominate the benzylic position. chemistrysteps.com The key challenge is preventing over-bromination to the dibromomethyl derivative. scientificupdate.com
Direct Bromomethylation : This electrophilic aromatic substitution reaction uses reagents like formaldehyde (B43269) and hydrogen bromide. semanticscholar.orgacs.org While convenient for some substrates, achieving high regioselectivity on a complex, multi-substituted ring like this is difficult and often leads to isomeric mixtures. uh.edu Therefore, benzylic bromination of a carefully prepared toluene precursor is the superior strategy.
Development and Optimization of Established Synthetic Routes to this compound
Building on the retrosynthetic plan, the forward synthesis focuses on the controlled, stepwise introduction of the halogen substituents.
The synthesis of the key precursor, 1-chloro-2-iodo-4-methylbenzene, hinges on the principles of electrophilic aromatic substitution. The directing effects of the substituents on the starting material guide the position of the incoming electrophile.
Starting from p-chlorotoluene, the methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The directing effects reinforce each other, strongly favoring substitution at the positions ortho to the methyl group (C2 and C6). Since the C2 position is less sterically hindered than the position between the two existing groups, iodination is expected to occur selectively at the C2 position. Various iodinating agents can be employed to achieve this transformation. rsc.orgacs.org
| Substrate | Iodinating Agent | Conditions | Major Product | Approx. Yield |
| p-Chlorotoluene | N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Acetonitrile (B52724), Room Temp | 4-Chloro-2-iodotoluene | Good to Excellent |
| p-Chlorotoluene | Iodine (I₂) / Periodic acid (HIO₃) | Acetic Acid, Heat | 4-Chloro-2-iodotoluene | Good |
| p-Chlorotoluene | Iodine monochloride (ICl) | CCl₄, 0°C | 4-Chloro-2-iodotoluene | Moderate to Good |
This table compares common methods for the regioselective iodination of p-chlorotoluene.
Once the precursor 1-chloro-2-iodo-4-methylbenzene is obtained, the final step is the controlled bromination of the benzylic methyl group. The primary challenge is maximizing the yield of the desired mono-brominated product while minimizing the formation of the di-brominated byproduct. scientificupdate.com
The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally benign solvent like acetonitrile, is the standard method. acs.org The reaction is initiated by light or a chemical radical initiator. To improve control and selectivity, modern techniques such as continuous flow photochemistry are increasingly employed. acs.orgrsc.org Flow reactors offer uniform irradiation and precise temperature control, which can significantly reduce reaction times and suppress side reactions. rsc.orgresearchgate.net
| Technique | Reagent System | Initiator | Key Advantages | Potential Issues |
| Batch Reaction | NBS in CCl₄ or CH₃CN | AIBN or UV Lamp | Simple setup, well-established. | Over-bromination, scalability issues, safety concerns with CCl₄. scientificupdate.comacs.org |
| Continuous Flow | NBS in CH₃CN | LED Irradiation (e.g., 405 nm) | Excellent control, high selectivity, enhanced safety, easy scale-up. acs.orgrsc.org | Requires specialized equipment. |
| In-situ Bromine Generation | NaBrO₃ / HBr | LED Irradiation | Avoids handling solid NBS, high atom economy. rsc.org | Requires careful control of two-phase system. |
This table outlines different techniques for achieving controlled benzylic bromination.
The successful synthesis of this compound is a prime example of a sequential functionalization strategy. The order in which reactions are performed is paramount.
A typical, optimized sequence is:
Chlorination (if starting from toluene) : Introduction of the chloro group.
Iodination : Regioselective installation of the iodine atom, directed by the existing substituents.
Benzylic Bromination : Introduction of the reactive bromomethyl group in the final step.
This sequence ensures that the most sensitive and reactive functional group is added last, preventing it from interfering with the harsher conditions that can be associated with aromatic halogenations. This approach is fundamental in the synthesis of complex molecules, allowing for the construction of highly functionalized scaffolds ready for further diversification, for example, through sequential cross-coupling reactions at the different carbon-halogen centers. mdpi.comacs.org
Exploration of Novel and Sustainable Synthetic Pathways for this compound
The synthesis of this compound can be strategically divided into two primary transformations: the formation of the polysubstituted aromatic core and the subsequent functionalization of the benzylic position. Novel methodologies in transition metal catalysis, photoredox chemistry, and continuous processing are pivotal in achieving this synthesis through a sustainable lens.
Transition Metal-Catalyzed Syntheses of Aromatic Halide Precursors
The precursor to the target compound is 1-chloro-2-iodo-4-methylbenzene. Its synthesis requires the selective introduction of iodine and chlorine atoms onto a toluene framework. Modern transition metal-catalyzed C-H activation and halogenation reactions represent a powerful and atom-economical strategy for constructing such highly substituted aromatic rings, often starting from simpler substrates like 4-chlorotoluene (B122035).
Transition metals such as palladium (Pd), rhodium (Rh), and iridium (Ir) are at the forefront of catalyzing the direct functionalization of C-H bonds. These methods typically employ a directing group to guide the metal catalyst to a specific C-H bond, most commonly in the ortho position, enabling high regioselectivity that is often difficult to achieve with classical electrophilic aromatic substitution. For the synthesis of 1-chloro-2-iodo-4-methylbenzene from 4-chlorotoluene, a catalyst system would be employed to activate the C-H bond ortho to the chloro substituent for iodination.
Palladium-catalyzed C-H halogenation has been demonstrated with various directing groups, using N-halosuccinimides as the halogen source. researchgate.netorganic-chemistry.org Similarly, rhodium(III) catalysts have been effectively used for ortho-brominations and iodinations through C-H bond activation. researchgate.net These reactions proceed via a cyclometalated intermediate, which then reacts with an iodine source (e.g., N-iodosuccinimide) to afford the ortho-iodinated product. While a specific protocol for 4-chlorotoluene may require optimization, the general applicability of these catalytic systems to diverse arenes underscores their potential.
| Catalyst System | Substrate Type | Iodine Source | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | Arylnitriles | N-Iodosuccinimide (NIS) | Cyano group directs ortho-iodination; high regioselectivity. organic-chemistry.org |
| [Cp*RhCl₂]₂ | N-Acylsulfoximines | NIS | Sulfoximine directs C-H activation for ortho-halogenation. researchgate.net |
| Pd(OAc)₂ / Amino Acid Ligand | Diarylmethylamines | I₂ | Enantioselective C-H iodination using a chiral ligand. nih.gov |
Photoredox-Mediated and Radical Approaches for Benzylic Functionalization
The conversion of the methyl group in 1-chloro-2-iodo-4-methylbenzene to a bromomethyl group is achieved via benzylic bromination. Traditional methods, such as the Wohl-Ziegler reaction, often require harsh conditions, including high temperatures and the use of chemical radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Modern photoredox and radical-mediated approaches, utilizing visible light, offer a milder, safer, and more efficient alternative.
These methods rely on a photocatalyst that, upon absorbing visible light, can initiate a radical chain reaction. The process typically begins with the photocatalyst abstracting a hydrogen atom from the benzylic position of the toluene derivative, generating a benzylic radical. This radical then reacts with a bromine source, such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), to form the desired benzyl (B1604629) bromide and regenerate the radical species needed to continue the chain reaction.
A variety of organic dyes and metal complexes, including Eosin Y and iridium-based catalysts, have been successfully employed as photocatalysts for this transformation. researchgate.netresearchwithrutgers.com These reactions can often be performed at room temperature using energy-efficient light sources like household compact fluorescent lamps (CFLs) or light-emitting diodes (LEDs), significantly improving the sustainability of the process. nih.gov
| Photocatalyst | Bromine Source | Light Source | Solvent |
|---|---|---|---|
| Iridium Complex | CBr₄ | Visible Light | Not specified researchwithrutgers.com |
| Eosin Y | NBS | Fluorescent Light (55W) | Dichloromethane researchgate.net |
| Acridinium Salt | NBS | Blue LEDs | Dichloromethane researchwithrutgers.com |
| None (Direct Photolysis) | NBS | Compact Fluorescent Lamp (CFL) | Acetonitrile nih.gov |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, has emerged as a transformative technology for chemical synthesis, particularly for reactions that are highly exothermic, involve hazardous reagents, or are photochemically driven. The benzylic bromination step in the synthesis of this compound is an ideal candidate for implementation in a continuous flow reactor.
In a typical setup, solutions of the substrate (1-chloro-2-iodo-4-methylbenzene) and the brominating agent (e.g., NBS) are pumped through transparent tubing wrapped around a light source. This configuration offers superior light penetration compared to batch reactors, leading to more efficient reactions and higher throughput. nih.gov Furthermore, the small reactor volume at any given time significantly enhances safety by minimizing the accumulation of potentially explosive radical intermediates and managing heat dissipation from the exothermic reaction. rsc.org
Continuous flow technology enables facile scaling of the reaction not by increasing the reactor size, but by simply extending the operation time or by "numbering up" (running multiple reactors in parallel). nih.gov This approach has been shown to achieve productivities capable of producing hundreds of kilograms per day under GMP conditions, demonstrating its industrial viability. nih.gov
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Risk of thermal runaway; accumulation of hazardous intermediates. | Excellent heat transfer; small reaction volume minimizes risk. rsc.org |
| Scalability | Challenging due to light penetration issues ("photon limitation"). | Easily scalable by extending run time or numbering up. nih.govnih.gov |
| Efficiency | Often requires longer reaction times and excess reagents. | Improved light efficiency leads to faster reactions and better yields. nih.govrsc.org |
| Process Control | Difficult to maintain uniform temperature and irradiation. | Precise control over residence time, temperature, and light intensity. |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles provides a framework for developing more sustainable and environmentally benign chemical processes. The advanced methodologies described for the synthesis of this compound align well with several of these core principles.
Catalysis (Principle 9): Both the synthesis of the aromatic precursor via transition metal-catalyzed C-H activation and the photoredox-catalyzed benzylic bromination rely on catalytic rather than stoichiometric reagents. sciforum.netlibretexts.org This minimizes waste by allowing small amounts of a catalyst to perform thousands of transformations.
Safer Solvents and Auxiliaries (Principle 5): Modern benzylic bromination protocols have moved away from hazardous chlorinated solvents like carbon tetrachloride (CCl₄). nih.govmdpi.com The use of solvents like acetonitrile or even aqueous systems represents a significant improvement in the environmental and safety profile of the reaction. nih.govresearchgate.net
Design for Energy Efficiency (Principle 6): Photochemical reactions driven by low-energy visible light from LEDs or CFLs at ambient temperature are considerably more energy-efficient than traditional methods requiring heating for extended periods. nih.govmasterorganicchemistry.com
Prevention (Principle 1): By using highly selective catalytic methods, the formation of unwanted byproducts is minimized, reducing waste at the source. Flow chemistry further contributes by improving yields and reducing the need for downstream purification. rsc.orgsciforum.net
Inherently Safer Chemistry for Accident Prevention (Principle 12): The use of continuous flow processing for the potentially hazardous radical bromination step mitigates risks of explosions or thermal runaways. rsc.orgmasterorganicchemistry.com Similarly, photoredox catalysis avoids the need for explosive chemical initiators. nih.gov
By integrating these advanced synthetic strategies, the production of this compound can be achieved with greater efficiency, control, and safety, while significantly reducing its environmental footprint.
Investigative Studies into the Reactivity and Reaction Mechanisms of 4 Bromomethyl 1 Chloro 2 Iodobenzene
Reactivity Profiling of the Bromomethyl Moiety in 4-(Bromomethyl)-1-chloro-2-iodobenzene
The bromomethyl group, situated in a benzylic position, is a primary site of reactivity in the molecule. Its susceptibility to nucleophilic substitution, radical reactions, and other transformations is significantly influenced by the phenyl ring to which it is attached.
Benzylic halides are known to undergo nucleophilic substitution through both SN1 and SN2 mechanisms, and the operative pathway for this compound is highly dependent on the reaction conditions. quora.com
The SN1 pathway involves the formation of a carbocation intermediate. masterorganicchemistry.com In this case, the benzylic carbocation formed upon departure of the bromide ion is stabilized by resonance, with the positive charge delocalized into the aromatic pi-system. quora.comlibretexts.org This inherent stability makes the SN1 mechanism a viable route, particularly with weak nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate. libretexts.org
Conversely, the SN2 pathway involves a concerted, bimolecular mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com As a primary benzylic halide, this compound has a relatively unhindered reaction center, which favors the SN2 mechanism. libretexts.org This pathway is promoted by strong nucleophiles and polar aprotic solvents. libretexts.org
Studies on similarly substituted benzyl (B1604629) bromides indicate that a duality of mechanisms can exist, with reactions proceeding concurrently via both SN1 and SN2 pathways. researchgate.net The electronic effects of the iodo and chloro substituents on the ring also play a role; their inductive electron-withdrawing effects could slightly destabilize the carbocation, potentially disfavoring the SN1 pathway relative to an unsubstituted benzyl bromide.
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
|---|---|---|
| Substrate Structure | Benzylic position allows for resonance-stabilized carbocation | Primary (1°) carbon is sterically unhindered |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good (Bromide is an effective leaving group for both) |
The benzylic C-Br bond in this compound can undergo homolytic cleavage, where the bond breaks to form a benzylic radical and a bromine radical. chemistrysteps.comlibretexts.org This process is typically initiated by heat or light. masterorganicchemistry.com The relative weakness of the benzylic C-H and C-Br bonds makes this position susceptible to radical reactions.
The stability of the resulting benzylic radical is a key factor driving this reactivity. Similar to the benzylic carbocation, the unpaired electron of the radical can be delocalized over the aromatic ring through resonance, making it significantly more stable than simple alkyl radicals. masterorganicchemistry.com The bond dissociation energy (BDE) for a typical benzylic C-H bond is approximately 90 kcal/mol, which is considerably lower than that for primary, secondary, or tertiary C-H bonds, indicating the ease with which a benzylic radical can be formed. masterorganicchemistry.com The C-Br bond is even weaker. Thermodynamic estimates for the C-Br bond in the benzyl bromide radical anion suggest it is only marginally stable toward cleavage, a finding consistent with experimental results showing that C-X bond cleavage is often concerted with electron addition. rsc.org
This radical reactivity allows for specific transformations, such as benzylic bromination with reagents like N-bromosuccinimide (NBS) or radical-mediated coupling reactions.
Typical base-induced elimination reactions (E1 and E2 mechanisms) involve the removal of a proton from a carbon atom adjacent (in the beta-position) to the carbon bearing the leaving group. youtube.comopenstax.org In the case of this compound, the bromomethyl group is a -CH₂Br moiety. Since there are no beta-hydrogens on an adjacent alkyl carbon, standard E1 and E2 elimination pathways to form an alkene are not possible.
Therefore, when reacting with a nucleophile/base, the primary competing pathway to nucleophilic substitution is not elimination. Instead, the reactivity is dominated by the SN1 and SN2 mechanisms described above. Under strongly basic conditions, other reactions could potentially occur, but the formation of a double bond via the loss of HBr from the methyl group is not a conventional or expected pathway. libretexts.org
Differential Reactivity of Aryl Halogen Substituents in this compound
The presence of two different halogen atoms directly attached to the aromatic ring offers the potential for sequential and chemoselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions is well-established and follows a predictable trend.
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the aryl halide is inversely related to the strength of the carbon-halogen bond (C-I < C-Br < C-Cl). Consequently, aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. libretexts.orgchemicalforums.com
This reactivity hierarchy allows for highly selective "orthogonal" cross-coupling on the this compound substrate. It is possible to selectively functionalize the iodo position while leaving the chloro substituent and the bromomethyl group intact by carefully choosing the reaction conditions. wikipedia.org
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent. The high reactivity of the C-I bond allows for selective coupling at this position at or near room temperature, conditions under which the C-Cl bond is generally unreactive. rsc.orgacs.orgyoutube.com
Stille Coupling : Involving the reaction with an organotin reagent, the Stille reaction also shows excellent chemoselectivity for aryl iodides over chlorides. organic-chemistry.orgwikipedia.org The mild conditions of the reaction are compatible with a wide range of functional groups. libretexts.org
Sonogashira Coupling : This coupling of an aryl halide with a terminal alkyne is catalyzed by palladium and a copper(I) co-catalyst. The reaction proceeds readily with aryl iodides, often at room temperature, whereas aryl chlorides are typically unreactive under these conditions. libretexts.orgwikipedia.orgorganic-chemistry.org
Negishi Coupling : The reaction of an aryl halide with an organozinc reagent also follows the established reactivity pattern. Aryl iodides are excellent substrates for Negishi coupling, reacting under mild conditions where aryl chlorides remain untouched. organic-chemistry.orgorganic-chemistry.org
| Reaction | General Reactivity Trend | Implication for this compound |
|---|---|---|
| Suzuki-Miyaura | Ar-I > Ar-Br >> Ar-Cl | Highly selective coupling at the C-I position is readily achievable. researchgate.net |
| Stille | Ar-I > Ar-OTf > Ar-Br >> Ar-Cl | The C-I bond can be functionalized while preserving the C-Cl bond. |
| Sonogashira | Ar-I > Ar-Br > Ar-Cl | Selective alkynylation at the iodine position is highly efficient. libretexts.orgchemicalforums.com |
| Negishi | Ar-I > Ar-Br > Ar-Cl | Chemoselective coupling with organozinc reagents occurs at the C-I bond. chinesechemsoc.org |
Functionalizing the aryl chloride position chemoselectively is considerably more challenging due to its lower reactivity compared to both the aryl iodide and the benzylic bromide. acs.org Activation of the C-Cl bond typically requires more forcing conditions, such as higher temperatures, and specialized catalyst systems. chemicalforums.com
These catalysts often employ bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that facilitate the difficult oxidative addition of the aryl chloride to the palladium center. chemicalforums.com Such a reaction would typically be performed after the more reactive iodo and bromomethyl positions have already been functionalized. A synthetic strategy might involve:
Selective cross-coupling at the iodo position under mild conditions.
Nucleophilic substitution at the bromomethyl position.
Functionalization of the remaining chloro group using a specialized, highly active catalyst system under more vigorous conditions.
This stepwise approach, leveraging the inherent differences in reactivity, allows for the controlled and selective synthesis of complex molecules from the this compound scaffold.
Sequential and Tandem Reactions Exploiting Halogen Orthogonality
The unique substitution pattern of this compound presents an ideal scaffold for investigating sequential and tandem reactions, leveraging the differential reactivity of its three distinct halogen-containing functional groups. The concept of "halogen orthogonality" is central to designing such synthetic sequences, where one halogen can be selectively addressed in the presence of others.
The expected order of reactivity for the different carbon-halogen bonds in this molecule is:
C-Br (benzylic): The bromomethyl group is the most reactive site towards nucleophilic substitution (S_N2) and elimination reactions due to the stability of the resulting benzylic carbocation or transition state.
C-I (aromatic): The carbon-iodine bond is the most susceptible to oxidative addition with transition metals (e.g., Palladium, Copper), making it the primary site for cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings. It is also the most likely site for metal-halogen exchange to form organometallic reagents.
C-Cl (aromatic): The carbon-chlorine bond is the most inert of the three, typically requiring more forcing conditions (higher temperatures, stronger catalysts, or more reactive organometallic reagents) to participate in cross-coupling or other transformations.
This reactivity hierarchy allows for a multi-step synthetic strategy where each halogen is addressed sequentially. A hypothetical reaction sequence could involve:
Step 1: Nucleophilic substitution at the benzylic bromide.
Step 2: A palladium-catalyzed cross-coupling reaction at the aryl iodide position.
Step 3: A subsequent, more demanding cross-coupling reaction at the aryl chloride position.
Tandem or one-pot reactions could also be envisioned, where, for example, the formation of an organometallic species via metal-halogen exchange at the C-I bond is followed by an intramolecular reaction with the bromomethyl group.
Table 1: Theoretical Relative Reactivity of Halogenated Moieties in this compound
| Functional Group | Bond Type | Primary Reaction Type(s) | Relative Reactivity |
| Bromomethyl (-CH₂Br) | Benzylic C-Br | Nucleophilic Substitution (S_N2) | High |
| Iodo (-I) | Aromatic C-I | Metal-Halogen Exchange, Cross-Coupling | Medium |
| Chloro (-Cl) | Aromatic C-Cl | Cross-Coupling (Forcing Conditions) | Low |
Mechanistic Elucidation of Key Transformations Involving this compound
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Several investigative techniques could be employed to elucidate the pathways of reactions involving this compound.
Kinetic and Thermodynamic Considerations in Reaction Design
Kinetic studies would be fundamental in quantifying the reactivity differences between the halogen sites. By monitoring the reaction rates under various conditions (temperature, concentration of reactants, catalyst loading), one could determine the activation parameters (enthalpy and entropy of activation) for reactions at each site. For instance, a competition experiment, where a limited amount of a nucleophile is introduced, would be expected to show preferential reaction at the bromomethyl position.
Table 2: Hypothetical Kinetic Data for Competing Nucleophilic Substitution
| Reactant | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |
| This compound | k₁ (for -CH₂Br) |
| Iodobenzene | k₂ (for -I) |
| Chlorobenzene | k₃ (for -Cl) |
| Expected Outcome: | k₁ >> k₂ > k₃ |
Spectroscopic Probing of Reaction Intermediates
The direct observation of reaction intermediates is a powerful tool for mechanistic elucidation. Techniques such as in situ NMR or IR spectroscopy could be used to monitor the progress of a reaction in real-time. For example, in a metal-catalyzed cross-coupling reaction at the C-I bond, it might be possible to observe the oxidative addition complex formed between the palladium catalyst and the aryl iodide. Low-temperature NMR studies could be particularly useful for trapping and characterizing transient intermediates. Mass spectrometry can also be employed to detect and identify low-concentration, highly reactive intermediates. mdpi.com
Isotopic Labeling Studies for Pathway Confirmation
Isotopic labeling provides an unambiguous method for tracing the path of atoms throughout a chemical reaction. ethz.charxiv.org For example, to confirm the mechanism of a nucleophilic substitution at the bromomethyl position, one could synthesize this compound with a carbon-13 label at the benzylic position (¹³CH₂Br). Following the reaction with a nucleophile, the position of the ¹³C label in the product could be determined by NMR or mass spectrometry, confirming whether the reaction proceeded as expected.
Similarly, deuterium (B1214612) labeling could be used to probe for the involvement of certain C-H bonds in the reaction mechanism, for instance, to investigate potential side reactions or unexpected rearrangements. The use of multiple isotopic tracers can further refine the understanding of complex reaction networks. researchgate.net
4 Bromomethyl 1 Chloro 2 Iodobenzene As a Strategic Building Block in Complex Organic Synthesis
Construction of Polyfunctionalized Aromatic Scaffolds
The unique arrangement of halogens on the benzene (B151609) ring of 4-(bromomethyl)-1-chloro-2-iodobenzene makes it an exemplary substrate for the stepwise construction of highly substituted aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, can be employed selectively by tuning reaction conditions to target the most reactive C–I bond, followed by the C–Br bond, and finally the more inert C–Cl bond.
The synthesis of substituted biaryl and terphenyl frameworks can be strategically achieved through sequential metal-catalyzed cross-coupling reactions. The differential reactivity of the aryl-halogen bonds is key to this approach. The carbon-iodine bond is the most reactive site, readily participating in cross-coupling under mild conditions, leaving the chloro and bromomethyl groups intact. Subsequently, the second aryl group can be introduced at the initial chloro position under more forcing conditions.
This stepwise approach offers precise control over the final structure, which is crucial for applications in materials science and medicinal chemistry. For instance, the synthesis of unsymmetrical terphenyls has been efficiently achieved using precursors with halides of complementary activities. researchgate.net While direct examples using this compound are not prevalent in the literature, the established methodology for related polyhalogenated benzenes provides a clear blueprint for its application. A common strategy involves a first coupling at the most reactive halide (iodide), followed by a second coupling at a less reactive halide (bromide or chloride). researchgate.netresearchgate.net
Table 1: Representative Sequential Suzuki Cross-Coupling for Terphenyl Synthesis This table illustrates a general, analogous strategy using a related bromoiodobenzene substrate.
| Step | Aryl Halide | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
| 1 | 1-Bromo-4-iodobenzene | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80 °C | 4'-Bromo-4-cyanobiphenyl | 71% | researchgate.net |
| 2 | 4'-Bromo-4-cyanobiphenyl | (3-cyanophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 4,4''-Dicyano-m-terphenyl | 83% | researchgate.net |
This sequential approach allows for the controlled assembly of complex, non-symmetrical terphenyls, a strategy directly applicable to this compound. researchgate.net
Beyond biaryls and terphenyls, this compound serves as a scaffold for creating aromatic systems with precisely controlled substitution patterns. The three different reactive sites can be addressed orthogonally. For example, a Sonogashira coupling can be performed selectively at the C–I bond, followed by a Suzuki or Heck reaction at the C–Cl bond, and finally, the bromomethyl group can be converted into another functional group via nucleophilic substitution. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
This controlled, stepwise functionalization is invaluable for constructing molecules where the specific placement of substituents dictates function, such as in molecular electronics or pharmacologically active compounds. The reactivity order (C–I > C–Br > C–Cl) in palladium-catalyzed couplings is well-established, allowing chemists to design multi-step synthetic sequences with high regioselectivity. wikipedia.org
Incorporation into Diverse Heterocyclic Ring Systems
The dual functionality of a reactive benzylic halide and multiple aryl halide sites makes this compound a powerful precursor for the synthesis of a wide array of fused and appended heterocyclic systems.
The bromomethyl group is a potent electrophile, readily participating in reactions to form new rings. It can react with dinucleophiles in annulation reactions to construct fused heterocyclic systems. For example, reaction with species containing appropriately spaced amine, thiol, or alcohol functionalities can lead to the formation of dihydroisoindoles, isothiochromenes, or isochromenes, respectively.
While specific literature on this compound is scarce, the utility of related o-chloromethyl anilines in DBU-promoted formal [4+2] annulation reactions to form dihydroquinolinones highlights the potential of the halomethyl functionality in ring-forming strategies. organic-chemistry.org Such reactions proceed through the in situ generation of a reactive intermediate that is trapped by a suitable partner to build the new ring.
Table 2: Analogous Annulation Reaction for Heterocycle Synthesis This table shows a representative reaction using a related o-chloromethylaniline substrate to illustrate the reactivity of the halomethyl group.
| Substrate 1 | Substrate 2 | Base/Solvent | Product Class | Yield Range | Reference |
| N-Boc-o-chloromethylanilines | Azlactones | DBU / Acetonitrile (B52724) | 3,4-Dihydroquinolin-2(1H)-ones | 53-90% | organic-chemistry.org |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules in a single step. researchgate.netresearchgate.net The aryl halide moieties of this compound can serve as entry points into such sequences. A particularly relevant example involves a tandem click/Sonogashira reaction catalyzed by a heterobimetallic Pd-Cu complex. In a reported study, the structurally similar 1-(bromomethyl)-4-iodobenzene was successfully used in a one-pot reaction with sodium azide (B81097) and a terminal alkyne. nih.gov This reaction sequence first involves the conversion of the bromomethyl group to an azidomethyl group, which then participates in a click reaction, while the aryl iodide simultaneously undergoes a Sonogashira coupling. This demonstrates the potential for multiple functionalities of the core scaffold to react in a single, efficient operation.
This strategy showcases how the different reactive sites can be leveraged to build significant molecular complexity rapidly, forming C-N and C-C bonds in a single flask. nih.gov
Precursor in Materials Science (Focus on synthetic methodology, not material properties)
In materials science, the controlled synthesis of well-defined oligomers and polymers is paramount. This compound provides multiple handles for polymerization and functionalization, making it a potentially valuable monomer or precursor for advanced materials.
The aryl iodide and chloride groups can be used as points for step-growth polymerization via repeated cross-coupling reactions. For example, a Suzuki polycondensation could be envisioned by first converting the bromomethyl group to a boronic ester and then reacting the resulting molecule with a dihalide comonomer. Alternatively, the molecule itself could be used in A-B type polymerizations after transformation of one of the halide groups. The synthesis of poly(terphenylene vinylene) derivatives, for instance, often relies on Suzuki or Heck coupling of appropriately functionalized terphenyl monomers. researchgate.netwikipedia.org The synthetic versatility of the title compound allows for the creation of such complex monomers with pendant functional groups (derived from the bromomethyl moiety) that can tune the final properties of the polymer.
Despite a comprehensive search of publicly available scientific literature, there is insufficient information to generate a detailed article on "this compound" that strictly adheres to the requested outline. The specified applications of this compound in the synthesis of monomers for advanced polymers, the preparation of scaffolds for conjugated systems, and its use in tandem and cascade reaction sequences are not well-documented in the public domain.
The chemical "this compound," with CAS number 136558-15-1, is listed by some chemical suppliers, indicating its availability for research and synthetic purposes. However, detailed research findings, data tables, and specific examples of its use as a strategic building block in complex organic synthesis, as required by the prompt, are not present in the accessible literature.
Constructing an article with the mandated level of detail and scientific accuracy is not possible without specific studies and data related to the compound's reactivity and applications in the requested areas. Any attempt to do so would involve speculation and would not meet the standards of a professional and authoritative scientific article.
Therefore, this response cannot fulfill the user's request to generate an article based on the provided outline due to the lack of available information on "this compound" in the specified contexts.
Derivatization Strategies and Functional Group Interconversions of 4 Bromomethyl 1 Chloro 2 Iodobenzene
Transformations at the Bromomethyl Position
The benzylic bromide is the most reactive site for nucleophilic substitution, providing a straightforward entry point for introducing a variety of functional groups.
The conversion of the bromomethyl group into alcohols, ethers, and amines is typically achieved through standard nucleophilic substitution reactions (SN2).
Benzylic Alcohols: The synthesis of (4-chloro-3-iodophenyl)methanol (B19647) can be accomplished by hydrolysis of the benzylic bromide. A common method involves reacting 4-(bromomethyl)-1-chloro-2-iodobenzene with a hydroxide (B78521) source or by first forming a benzylic acetate (B1210297) with a reagent like potassium acetate, followed by hydrolysis. nih.gov Another approach involves the reduction of the corresponding benzoic acid. chemicalbook.com
Benzylic Ethers: Williamson ether synthesis can be employed to form benzylic ethers. This involves the reaction of this compound with a sodium or potassium alkoxide (RONa/ROK), where 'R' represents an alkyl or aryl group.
Benzylic Amines: Benzylic amines can be prepared by the reaction of the starting compound with ammonia, or primary or secondary amines. organic-chemistry.orgorganic-chemistry.org To avoid potential over-alkylation, alternative methods such as the Gabriel synthesis or reductive amination of the corresponding benzaldehyde (B42025) can be utilized. nih.gov
Table 1: Synthesis of Benzylic Alcohols, Ethers, and Amines
| Product Type | Reagent(s) | Reaction Type | Resulting Functional Group |
| Benzylic Alcohol | 1. KOAc 2. NaOH/H₂O | SN2, Hydrolysis | -CH₂OH |
| Benzylic Ether | NaOR (Sodium Alkoxide) | Williamson Ether Synthesis | -CH₂OR |
| Benzylic Amine | NHR¹R² (Amine) | SN2 | -CH₂NR¹R² |
The carbon chain can be extended by one carbon atom through the introduction of a nitrile group, which serves as a precursor to carboxylic acids and other derivatives.
Nitriles: The synthesis of (4-chloro-3-iodophenyl)acetonitrile is readily achieved by treating this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF.
Carboxylic Acid Derivatives: The resulting nitrile can be hydrolyzed under acidic or basic conditions to yield (4-chloro-3-iodophenyl)acetic acid. This carboxylic acid can then be converted into a variety of derivatives, including esters, amides, and acid chlorides, using standard organic chemistry protocols.
The bromomethyl group is an ideal precursor for the generation of phosphorus ylides, which are key reagents in olefination reactions for forming carbon-carbon double bonds.
Wittig Reagents: The reaction of this compound with triphenylphosphine (B44618) (PPh₃) yields the corresponding quaternary phosphonium (B103445) salt, [4-(chloro)-3-(iodo)benzyl]triphenylphosphonium bromide. researchgate.net Treatment of this salt with a strong base (e.g., n-butyllithium, sodium hydride) generates the phosphonium ylide, or Wittig reagent. libretexts.org This ylide reacts with aldehydes and ketones to produce alkenes, typically with a preference for the (Z)-isomer when using non-stabilized ylides. organic-chemistry.orgmasterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reagents: For a more stereoselective synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is preferred. wikipedia.orgorganic-chemistry.org The required phosphonate (B1237965) ester is synthesized via the Michaelis-Arbuzov reaction, where this compound is heated with a trialkyl phosphite, such as triethyl phosphite. alfa-chemistry.com Deprotonation of the resulting phosphonate ester with a base like sodium hydride creates a stabilized phosphonate carbanion that reacts with aldehydes or ketones to predominantly form (E)-alkenes. nrochemistry.comrsc.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.com
The benzylic bromide can be converted into a benzylic azide (B81097), a versatile functional group and a key component in "click chemistry".
Azidation: The transformation to 1-(azidomethyl)-4-chloro-2-iodobenzene is accomplished through a nucleophilic substitution reaction with sodium azide (NaN₃). beilstein-journals.org
Cycloaddition: The resulting azide is a stable precursor for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov This reaction involves the coupling of the azide with a terminal alkyne in the presence of a copper(I) catalyst to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov This methodology is widely used for linking different molecular fragments due to its high efficiency, mild reaction conditions, and broad functional group tolerance.
Functionalization at the Aryl Halogen Positions via Cross-Coupling and Other Methodologies
The presence of both iodine and chlorine atoms on the aromatic ring allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in these transformations, enabling selective modification at the C-2 position.
A variety of organometallic reagents can be coupled at the C-I position, leaving the C-Cl and -CH₂Br moieties intact under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used for forming biaryl structures. nih.gov
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin (stannane) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. libretexts.org
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to form a new carbon-carbon bond at the site of the aryl iodide. wikipedia.org This reaction is catalyzed by either palladium or nickel complexes and is valued for its high reactivity. organic-chemistry.orgnih.govnih.gov
Table 2: Selective Cross-Coupling Reactions at the Aryl-Iodide Position
| Coupling Reaction | Organometallic Reagent | Catalyst System | Bond Formed (Ar = Aryl) |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst, Base | Ar-R (R=aryl, alkyl, etc.) |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | Ar-R (R=aryl, vinyl, etc.) |
| Sonogashira | H−C≡C−R | Pd catalyst, Cu(I) co-catalyst, Base | Ar−C≡C−R |
| Negishi | R-Zn-X | Pd or Ni catalyst | Ar-R (R=aryl, alkyl, etc.) |
Carbon-Heteroatom Bond Formation (e.g., Amination, Etherification, Thiolation)
The formation of carbon-heteroatom bonds from this compound is predominantly governed by the high reactivity of the bromomethyl group. This benzylic halide position is exceptionally susceptible to nucleophilic substitution reactions (SN2), a characteristic that allows for the selective introduction of nitrogen, oxygen, and sulfur moieties while leaving the aryl-halogen bonds intact. askfilo.comquora.com
The carbon of the bromomethyl group is sp3-hybridized and is not stabilized by the resonance that strengthens the aryl C-Cl and C-I bonds, making the benzylic bromide the most labile leaving group on the molecule for nucleophilic attack. quora.com Consequently, reactions with various heteroatom nucleophiles can be carried out under mild conditions, ensuring high chemoselectivity.
Amination: Primary and secondary amines readily displace the bromide to form the corresponding benzylamines. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.
Etherification: Alkoxides and phenoxides react cleanly to yield benzyl (B1604629) ethers. The Williamson ether synthesis provides a classic and efficient route, often utilizing a base like sodium hydride to deprotonate an alcohol or phenol, which then acts as the nucleophile.
Thiolation: Thiolates, which are excellent nucleophiles, react rapidly to form benzyl thioethers. The use of a base such as potassium carbonate with a thiol is a common practice for this transformation.
The following table summarizes representative conditions for these transformations.
| Reaction Type | Nucleophile | Base | Typical Solvent | Product Class |
| Amination | R¹R²NH (e.g., Piperidine) | K₂CO₃ or Et₃N | Acetonitrile (B52724), DMF | 4-(R¹R²-aminomethyl)-1-chloro-2-iodobenzene |
| Etherification | R-OH (e.g., Phenol) | NaH or K₂CO₃ | THF, DMF | 4-(Alkoxymethyl)-1-chloro-2-iodobenzene |
| Thiolation | R-SH (e.g., Thiophenol) | K₂CO₃ or Cs₂CO₃ | Acetone, DMF | 4-(Alkylthiomethyl)-1-chloro-2-iodobenzene |
Preparation of Organoboronic Acids and Esters
The synthesis of organoboronic acids and their esters from this compound capitalizes on the differential reactivity of the aryl halides. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it the preferred site for metal-catalyzed borylation reactions. chemguideforcie.co.ukquora.com The Miyaura borylation reaction is a highly effective method for this transformation, allowing for the selective conversion of the aryl iodide to an aryl boronate ester. organic-chemistry.org
This reaction typically involves a palladium catalyst, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. organic-chemistry.org The reaction conditions are mild enough to be compatible with the other functional groups on the molecule, including the benzylic bromide and the aryl chloride. The resulting pinacol (B44631) boronate ester is a versatile synthetic intermediate, stable enough for purification and storage, and readily used in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.org
Alternative methods, such as lithium-halogen exchange at the iodine position followed by quenching with a borate (B1201080) ester, can also be employed, though this approach may require cryogenic temperatures and careful control to avoid side reactions involving the other functional groups. researchgate.net
Below is a table outlining typical conditions for a Miyaura borylation.
| Reagent | Catalyst | Base | Solvent | Product |
| Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ | Potassium Acetate (KOAc) | Dioxane or DMSO | 2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Regioselective and Chemoselective Derivatization Strategies
The synthetic utility of this compound is fully realized through strategies that exploit the differential reactivity of its three distinct halogenated sites. This allows for the sequential and controlled introduction of various functionalities onto the aromatic core.
Orthogonal Reactivity Control Among Halogen and Bromomethyl Groups
Orthogonal reactivity refers to the ability to selectively react one functional group in the presence of others by choosing specific reaction conditions. This compound is a prime example of a substrate amenable to such control. The reactivity hierarchy of its functional groups is well-defined and depends on the class of reaction being performed.
Benzylic C-Br Bond: This is the most reactive site towards nucleophilic substitution (SN2) due to its sp3-hybridized carbon and the stability of the benzyl carbocation-like transition state. askfilo.comnih.gov
Aryl C-I Bond: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the C-I bond is the most reactive among the aryl halides due to its lower bond dissociation energy, which facilitates oxidative addition to the metal center. chemguideforcie.co.uk
Aryl C-Cl Bond: The C-Cl bond is the strongest and least reactive of the three sites in cross-coupling reactions. Its functionalization typically requires more forcing conditions, such as higher temperatures, stronger bases, or more specialized, electron-rich phosphine (B1218219) ligands. nih.gov
This hierarchy enables a predictable, stepwise functionalization pathway as illustrated in the table below.
| Reactivity Rank | Reaction Type | Reactive Site | Description |
| 1 (Most Reactive) | Nucleophilic Substitution | -CH₂Br | Readily displaced by N, O, S, and C nucleophiles under mild conditions. |
| 2 (Intermediate) | Pd-Catalyzed Cross-Coupling | C-I | Preferred site for oxidative addition with standard Pd catalysts (e.g., Suzuki, Miyaura, Buchwald-Hartwig). |
| 3 (Least Reactive) | Pd-Catalyzed Cross-Coupling | C-Cl | Requires more forcing conditions or specialized catalyst systems for activation. |
A potential synthetic sequence could therefore involve: first, a nucleophilic substitution at the bromomethyl position; second, a palladium-catalyzed cross-coupling reaction at the iodo position; and finally, a more rigorous cross-coupling at the chloro position.
Directing Group Effects in Functionalization
In the context of cross-coupling reactions on this compound, "directing effects" are primarily dictated by the inherent electronic properties and bond strengths of the carbon-halogen bonds rather than classical ortho-, para-, or meta-directing effects seen in electrophilic aromatic substitution. libretexts.org
The dominant factor controlling selectivity between the C-I and C-Cl positions is the vast difference in their susceptibility to oxidative addition by a transition metal catalyst. nih.gov However, the substituents do exert secondary electronic and steric influences. The chloro and iodo groups are electron-withdrawing via induction, which can influence the electron density of the aromatic ring and thus the kinetics of the catalytic cycle.
Furthermore, once one site is functionalized, the newly introduced group can influence the reactivity of the remaining sites. For example, after a nucleophilic substitution at the bromomethyl position to install an amine or ether, the electronic nature of that new benzylic substituent could subtly modify the reactivity of the C-I and C-Cl bonds in a subsequent cross-coupling step. Similarly, the steric bulk of the ortho-iodo group and its neighboring chloro group can influence the approach of the bulky catalyst complex, although this effect is generally secondary to the C-I vs. C-Cl electronic reactivity difference. nih.gov
Computational Chemistry and Theoretical Characterization of 4 Bromomethyl 1 Chloro 2 Iodobenzene
Electronic Structure and Bonding Analysis
The arrangement of electrons in a molecule dictates its reactivity, stability, and physical properties. Computational methods, particularly those rooted in quantum mechanics, can provide a detailed picture of the electronic landscape of 4-(bromomethyl)-1-chloro-2-iodobenzene.
Molecular Orbital Calculations and Frontier Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These "frontier orbitals" are crucial for understanding a molecule's reactivity. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the iodine atom, as iodine is the most polarizable and highest-energy halogen. The LUMO is likely to be an antibonding orbital (π*) associated with the aromatic ring, with potential contributions from the C-Br bond of the bromomethyl group, which is a known site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| LUMO | -0.5 |
| HOMO | -8.9 |
| HOMO-LUMO Gap | 8.4 |
Note: These values are illustrative and represent typical energies for similar halogenated aromatic compounds.
Charge Distribution and Electrostatic Potential Surfaces
The distribution of electron density within this compound is non-uniform due to the presence of electronegative halogen atoms. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.idyoutube.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.idyoutube.com
In this compound, the regions around the chlorine and, to a lesser extent, the bromine atoms are expected to be electron-rich due to their high electronegativity. The iodine atom, being less electronegative and more polarizable, may have a more complex charge distribution. The hydrogen atoms of the bromomethyl group and the benzene ring will exhibit a positive potential. The ESP map is a valuable tool for predicting intermolecular interactions and sites of reactivity.
Conformational Analysis of the Bromomethyl Group
The bromomethyl (-CH2Br) group can rotate around the single bond connecting it to the benzene ring. This rotation is associated with a potential energy surface, with certain conformations being more stable than others. The stability of different conformers is influenced by steric hindrance and electronic interactions between the bromomethyl group and the substituents on the benzene ring.
Computational analysis can determine the rotational barrier and identify the lowest energy (most stable) conformation. For a substituted benzene like this, the bromomethyl group's preferred orientation will likely be one that minimizes steric clash with the adjacent iodine atom. It is anticipated that the most stable conformation will have the C-Br bond oriented away from the bulky iodine atom.
Prediction of Spectroscopic Properties (for structural elucidation and mechanistic studies)
Computational chemistry can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule experimentally.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations can predict the 1H and 13C chemical shifts (δ) and spin-spin coupling constants (J). These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment.
For this compound, the aromatic protons will appear in the typical downfield region (around 7.0-8.0 ppm), with their exact shifts influenced by the electronic effects of the three different halogen substituents. The protons of the bromomethyl group are expected to resonate in the range of 4.5-5.0 ppm. Similarly, the 13C chemical shifts can be predicted, with the carbon atoms bonded to the halogens showing characteristic shifts. Comparing calculated NMR data with experimental spectra is a powerful method for structure verification.
Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 7.2 - 7.9 |
| CH2Br | ~4.6 |
| Aromatic C (unsubstituted) | 128 - 135 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-I | ~95 |
| Aromatic C-Br | 138 - 142 |
| Aromatic C-CH2Br | 135 - 140 |
| CH2Br | ~32 |
Note: These are illustrative values based on typical chemical shift ranges for similar functional groups.
Vibrational Frequency Analysis for Infrared Spectroscopy
Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational vibrational analysis can predict these frequencies, which correspond to specific bond stretches, bends, and torsions. This analysis not only helps in interpreting experimental IR spectra but also confirms that a calculated structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
For this compound, the calculated IR spectrum would be expected to show characteristic peaks for:
Aromatic C-H stretching (~3000-3100 cm-1)
Aromatic C=C stretching (~1400-1600 cm-1)
CH2 bending modes (~1450 cm-1)
C-Cl, C-Br, and C-I stretching vibrations in the fingerprint region (<1000 cm-1). The C-I stretch would be at the lowest frequency due to the heavy mass of the iodine atom.
Table 3: Hypothetical Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) |
|---|---|
| Aromatic C-H stretch | 3080 |
| CH2 stretch | 2950 |
| Aromatic C=C stretch | 1580 |
| CH2 bend (scissoring) | 1450 |
| C-Cl stretch | 750 |
| C-Br stretch | 650 |
| C-I stretch | 550 |
Note: These are illustrative values representing typical frequencies for these types of vibrations.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Chlorobenzene |
| Iodobenzene |
| 1-bromo-4-chlorobenzene |
Theoretical Elucidation of Reaction Mechanisms Involving this compound
The theoretical study of reaction mechanisms for a molecule like this compound would be a complex but insightful endeavor. The presence of three distinct halogen substituents (bromine, chlorine, and iodine) and a reactive bromomethyl group offers multiple potential sites for various chemical reactions, including nucleophilic substitution, coupling reactions, and radical processes. However, specific studies detailing these mechanisms for this particular compound are absent from the current body of scientific literature.
Transition State Characterization and Activation Energy Barriers
A key aspect of understanding reaction kinetics through computational chemistry is the characterization of transition states and the calculation of activation energy barriers. Transition state theory is a fundamental concept where the transition state represents the highest energy point along the reaction coordinate. Computational methods, such as density functional theory (DFT), are employed to locate and characterize the geometry and energy of these fleeting structures. The activation energy, which is the energy difference between the reactants and the transition state, dictates the rate of a reaction. For any proposed reaction involving this compound, these calculations would be essential, but no such data has been published.
Reaction Pathway Mapping and Energy Profiles
Mapping the entire reaction pathway provides a comprehensive energy profile, detailing the energy changes as reactants are converted into products through various intermediates and transition states. This mapping is critical for predicting the feasibility of a reaction and identifying the most likely mechanistic pathway. Automated reaction route mapping is a powerful tool for exploring complex reaction networks. rsc.org Unfortunately, no such energy profiles or reaction pathway maps have been computationally generated and published for this compound.
Structure-Reactivity Relationship Studies for this compound and its Derivatives
Structure-reactivity relationship studies aim to understand how modifications to the molecular structure of a compound and its derivatives affect their chemical reactivity. For this compound, this would involve systematically altering the substituents on the benzene ring or modifying the methyl group and then computationally assessing the impact on reaction barriers and pathways. Such studies provide valuable insights for designing molecules with desired reactivity. At present, a systematic computational investigation into the structure-reactivity relationships of this compound and its derivatives is not available in the literature.
Future Research Trajectories and Unexplored Avenues for 4 Bromomethyl 1 Chloro 2 Iodobenzene
Development of More Atom-Economical and Environmentally Benign Synthetic Routes
The principles of green chemistry increasingly guide the development of new synthetic methodologies, emphasizing the maximization of atom economy. Future research should focus on developing synthetic routes to 4-(bromomethyl)-1-chloro-2-iodobenzene and its derivatives that are both efficient and environmentally friendly.
Current Synthetic Considerations and Future Goals
| Synthetic Aspect | Current Status (Inferred) | Future Research Goal |
| Starting Materials | Likely multi-step syntheses from simpler halogenated aromatics. | Utilization of readily available and renewable feedstocks. |
| Reagents | Use of stoichiometric and potentially hazardous brominating and iodinating agents. | Development of catalytic and recyclable reagent systems. |
| Solvents | Use of conventional organic solvents that may be harmful to the environment. | Transition to greener solvents such as water, ionic liquids, or supercritical fluids. |
| Byproducts | Generation of inorganic salts and other waste streams. | Designing synthetic pathways that minimize or eliminate byproduct formation. |
Discovery of Unprecedented Reactivity Patterns and Cascade Reactions
The presence of multiple reactive centers in this compound—the C-I bond, the C-Br bond of the bromomethyl group, and the C-Cl bond—offers the potential for complex and elegant cascade reactions. These reactions, where multiple bonds are formed in a single operation, are highly desirable for their efficiency.
Future research could investigate one-pot reactions that sequentially or concurrently functionalize the different halogenated sites. For instance, a palladium-catalyzed cross-coupling at the C-I bond could be followed by a nucleophilic substitution at the benzylic bromide position. The exploration of such cascade reactions could lead to the rapid assembly of complex molecular scaffolds from this relatively simple starting material. The differential reactivity of the C-I and C-Cl bonds in cross-coupling reactions, for example, could be exploited for selective functionalization.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
Automated synthesis platforms are revolutionizing chemical research by enabling the rapid synthesis and screening of large libraries of compounds. nih.gov Integrating the synthesis of this compound derivatives into such platforms could significantly accelerate the discovery of new materials and biologically active molecules.
High-throughput experimentation (HTE) could be employed to rapidly screen various reaction conditions (catalysts, ligands, bases, solvents, and temperatures) for cross-coupling reactions at the iodo- and chloro- positions, as well as for nucleophilic substitution at the bromomethyl group. This approach would allow for the efficient optimization of reaction conditions and the discovery of novel reactivity. A robotic platform could systematically vary these parameters to quickly identify optimal conditions for desired transformations.
Exploration of Synergistic Reactivity with Other Advanced Reagents
The concept of synergistic catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, is a burgeoning area of research. Future studies on this compound could explore the use of dual catalytic systems to achieve novel transformations.
For example, a combination of a photoredox catalyst and a transition metal catalyst could enable previously inaccessible cross-coupling reactions. The photoredox catalyst could facilitate the formation of radical intermediates from the bromomethyl or iodo- group, which could then engage in a cross-coupling cycle with the transition metal catalyst. This synergistic approach could open up new avenues for the functionalization of this versatile building block.
Application of Machine Learning and AI in Reaction Prediction and Optimization
Machine learning and artificial intelligence (AI) are becoming increasingly powerful tools in chemistry for predicting reaction outcomes and optimizing reaction conditions. nih.gov For a molecule with the complexity of this compound, AI models could be trained on datasets of reactions involving similar polyhalogenated aromatic compounds to predict its reactivity in various chemical environments.
These predictive models could guide experimental work by identifying the most promising reaction conditions for a desired transformation, thereby saving time and resources. For instance, an AI algorithm could predict the optimal catalyst and ligand combination for a selective Suzuki-Miyaura coupling at the C-I bond without affecting the C-Cl or C-Br bonds.
Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced in-situ spectroscopic techniques, such as real-time NMR and IR spectroscopy, can provide invaluable insights into the transient intermediates and transition states of a chemical reaction.
Future mechanistic studies on reactions involving this compound could employ these techniques to elucidate the precise pathways of its transformations. For example, in-situ spectroscopy could be used to monitor the oxidative addition of a palladium catalyst to the C-I bond, providing direct evidence for the key steps in a cross-coupling reaction. This detailed mechanistic understanding would facilitate the rational design of more efficient and selective catalytic systems for the functionalization of this and related polyhalogenated aromatic compounds.
Q & A
Q. Strategies :
Stepwise Protection : Temporarily protect the bromomethyl group (e.g., as a silyl ether) during iodination to prevent unwanted side products .
Low-Temperature EAS : Slow addition of I₂ at 0–5°C improves regioselectivity for the desired 2-iodo position .
Advanced: What computational methods predict reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the compound’s HOMO/LUMO energies to predict sites for Suzuki or Ullmann couplings.
- Example : The bromomethyl group’s σ* orbital (LUMO) is more accessible than iodine’s, favoring nucleophilic attack at Br .
- Molecular Dynamics (MD) : Simulate steric effects in Pd-catalyzed reactions; bulky iodine may slow transmetallation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
